2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine is a synthetic compound with the molecular formula and a molecular weight of approximately 311.39 g/mol. This compound is primarily utilized in research settings due to its potential applications in various scientific fields, including medicinal chemistry and biochemistry. The compound is characterized by its high purity, typically around 95%.
This compound falls under the category of triazine derivatives. Triazines are a class of organic compounds containing a six-membered ring with three nitrogen atoms. The specific structure of this compound suggests it may have bioactive properties, making it of interest for pharmaceutical research.
The molecular structure of 2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine can be represented using various chemical notation systems:
InChI=1S/C16H21N7/c1-5-9-23(10-13-8-6-7-12(2)18-13)11-14-19-15(17)21-16(20-14)22(3)4/h1,6-8H,9-11H2,2-4H3,(H2,17,19,20,21)This notation provides a way to encode the structure into a string format that can be interpreted by chemical software.
While specific reaction pathways for 2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine are not detailed in the sources provided, compounds with similar structures often participate in:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Further studies would be necessary to elucidate its exact mechanism within biological systems.
Chemical properties include:
Relevant data regarding these properties would need to be determined experimentally or sourced from detailed chemical databases.
The primary applications of 2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine lie in research settings:
Due to its unique structure and potential bioactivity, further exploration into its applications could yield significant insights into new drug development or biochemical tools .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7